Polyglyceryl-10 tristearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

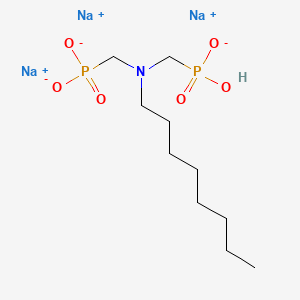

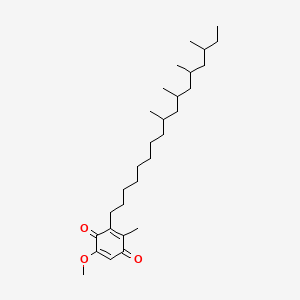

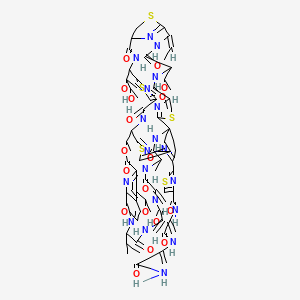

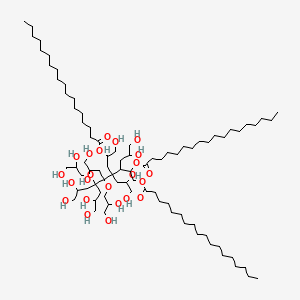

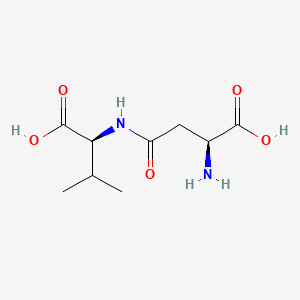

Polyglyceryl-10 tristearate is a skin conditioning agent used in cosmetics . It is a triester of stearic acid and Polyglycerin-10 . The ingredient contains polymerised glycerin, and the number 10 refers to the average number of glycerin units .

Synthesis Analysis

This compound is synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . The number behind “polyglyceryl-” refers to the average number of glycerin units .Molecular Structure Analysis

This compound has a molecular formula of C84H164O23 . It contains a total of 270 bonds, including 106 non-H bonds, 3 multiple bonds, 85 rotatable bonds, 3 double bonds, 3 aliphatic esters, 15 hydroxyl groups, 8 primary alcohols, 7 secondary alcohols, and 2 aliphatic ethers .Applications De Recherche Scientifique

1. Role in Controlled Drug Delivery Systems

Polyglyceryl-10 tristearate, as part of triglyceride lipid systems, has been studied for its role in controlled drug delivery. Research by Pattarino et al. (2014) on binary lipid mixtures, including glyceryl tristearate, found that these mixtures can be critical in drug delivery, particularly due to their polymorphism and phase transition kinetics (Pattarino et al., 2014).

2. Alternative to PEGylated Lipids in Liposomes

Chen and Zhang (2022) explored the use of polyglyceryl fatty acid esters, including polyglyceryl-10 monostearate, as alternatives to PEGylated lipids for liposome coating. This research is significant in the development of nanomedicines, where such modifications can affect serum stability, pharmacokinetics, and immune responses (Chen & Zhang, 2022).

3. Enhancing Quality of Recombined Dairy Cream

Yan et al. (2022) studied the effects of polyglyceryl esters, including polyglyceryl-10 monostearate, on recombined dairy cream (RDC). Their research showed that these esters could significantly improve the physical properties and whippability of RDC, highlighting their potential in food science applications (Yan et al., 2022).

4. Understanding Mass Transport Mechanisms in Lipid-Based Implants

Guse et al. (2006) conducted a study to better understand the mechanisms controlling drug release from lipid-based implants, using triglycerides like glyceryl tristearate. This research is crucial for optimizing drug delivery systems and ensuring effective and controlled release of medicinal compounds (Guse et al., 2006).

5. Hydrogenation of Vegetable Oils for Biofuel Production

Smejkal et al. (2008) focused on the total hydrogenation of vegetable oils, using tristearate as a model compound, for biofuel production. This study provides insights into the thermodynamics of the reaction system, which is critical for developing sustainable energy sources (Smejkal et al., 2008).

6. Stability of Solid Lipid Drug Carrier Nanoparticles

Rosenblatt and Bunjes (2009) investigated the use of poly(vinyl alcohol) as a stabilizer for triglyceride nanoparticles, including tristearin. Their findings contribute to the understanding of drug carrier systems and the stability of different triglyceride modifications in nanoparticles (Rosenblatt & Bunjes, 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H164O23/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-79(100)103-68-78(107-81(102)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)77(52-69(93)58-85)82(53-70(94)59-86,57-76(65-92)106-80(101)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)84(56-73(97)62-89,105-67-75(99)64-91)83(54-71(95)60-87,55-72(96)61-88)104-66-74(98)63-90/h69-78,85-99H,4-68H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGGZDOVCQFFTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCCCCCCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H164O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1542.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene](/img/no-structure.png)